![molecular formula C23H18N2O3 B12923755 4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl- CAS No. 90094-99-8](/img/structure/B12923755.png)
4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate is a complex organic compound with a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential antibacterial properties and its role in various biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate typically involves a multi-step process starting from primary amines. The primary amines undergo a series of reactions to form 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones, which are then reacted with 2-phenyl-3,1-benzoxazin-4-one to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions are various substituted quinazolinones, which have been shown to possess significant antibacterial activity .
Applications De Recherche Scientifique
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate involves its interaction with bacterial enzymes. It binds to penicillin-binding proteins, inhibiting their function and leading to the disruption of bacterial cell wall synthesis. This results in the bactericidal activity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxyphenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
- 3-(2-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
Uniqueness
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate is unique due to its specific quinazolinone core structure, which imparts significant antibacterial properties. Its ability to inhibit penicillin-binding proteins sets it apart from other similar compounds .
Propriétés
Numéro CAS |
90094-99-8 |
|---|---|
Formule moléculaire |
C23H18N2O3 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-(4-oxo-2-phenylquinazolin-3-yl)ethyl benzoate |
InChI |
InChI=1S/C23H18N2O3/c26-22-19-13-7-8-14-20(19)24-21(17-9-3-1-4-10-17)25(22)15-16-28-23(27)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clé InChI |
CHWXDJJOYVHZAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCOC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [2,3'-biquinoline]-2'-carboxylate](/img/structure/B12923672.png)
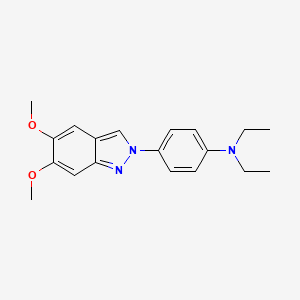

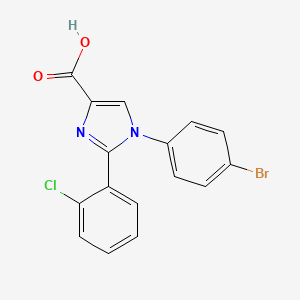
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
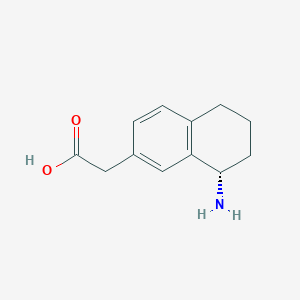

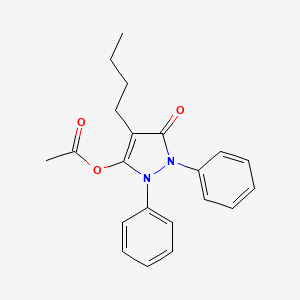
![4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12923729.png)
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)

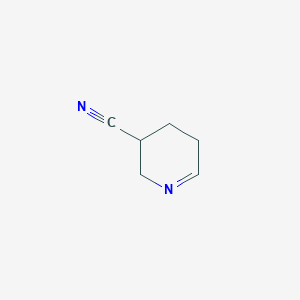
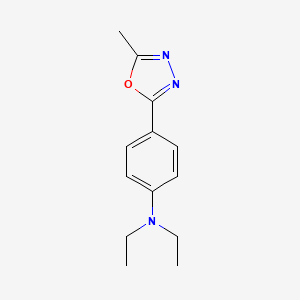
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)
